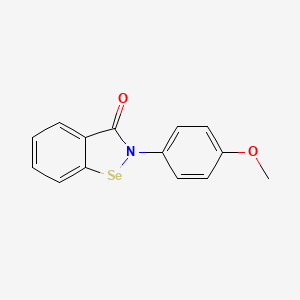

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)-

Descripción general

Descripción

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- is a selenium-containing heterocyclic compound. This compound is known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in its structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzeneselenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)-.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the selenium atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the aromatic ring or selenium atom.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the most significant applications of 1,2-benzisoselenazol-3(2H)-one derivatives is their role as beta-lactam antibiotic adjuvants . Recent studies have shown that these compounds can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains by inhibiting beta-lactamases, specifically New Delhi metallo-beta-lactamase (NDM-1) . This makes them valuable in treating infections caused by bacteria such as Staphylococcus and Escherichia.

Antioxidant Properties

Research indicates that compounds in the benzisoselenazol family exhibit strong antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . The presence of selenium in the structure contributes significantly to these antioxidant effects.

Photovoltaic Materials

The unique electronic properties of 1,2-benzisoselenazol-3(2H)-one derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy has been explored in recent studies, highlighting their potential in renewable energy technologies .

Sensors

Due to their chemical stability and sensitivity to environmental changes, these compounds have been investigated for use in chemical sensors. They can be employed to detect specific ions or molecules in various settings, including environmental monitoring and biomedical diagnostics .

Study on Antibacterial Efficacy

A study published in the Bulletin of the Chemical Society of Japan demonstrated that 1,2-benzisoselenazol-3(2H)-one derivatives significantly inhibited the activity of NDM-1 enzymes. This research involved synthesizing various derivatives and testing their effectiveness against resistant bacterial strains, showcasing their potential as therapeutic agents .

Research on Antioxidant Activity

Another notable study focused on the antioxidant capabilities of these compounds. The results indicated that they effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Mecanismo De Acción

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- involves its interaction with cellular components. The selenium atom can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, triggering apoptosis in cancer cells. Additionally, the compound can interact with specific molecular targets, such as enzymes and proteins, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ebselen: Another selenium-containing compound with similar antioxidant and anticancer properties.

Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.

Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other selenium-containing compounds and contributes to its specific applications in research and industry.

Actividad Biológica

1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- (CAS Number: 81743-91-1) is a selenium-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHNOSe

- Molecular Weight : 304.203 g/mol

- Boiling Point : 456.1°C at 760 mmHg

- Flash Point : 229.6°C

Antimicrobial Properties

1,2-Benzisoselenazol-3(2H)-one derivatives have demonstrated promising antimicrobial activity. Research indicates that these compounds can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics. In a study investigating the efficacy of these compounds as beta-lactam antibiotic adjuvants, it was found that they enhance the activity of beta-lactam antibiotics against resistant strains by inhibiting the action of beta-lactamases, which are enzymes produced by bacteria to inactivate these antibiotics .

Antiviral Activity

Recent studies have shown that selenium-containing compounds, including 1,2-benzisoselenazol derivatives, exhibit antiviral properties. Specifically, they have been noted for their effectiveness against Human herpes virus 1 and Encephalomyocarditis virus. These compounds may interfere with viral replication processes, although the exact mechanisms remain to be fully elucidated .

The biological activity of 1,2-benzisoselenazol-3(2H)-one is believed to be linked to its ability to modulate redox signaling pathways and interact with thiol groups in proteins. This interaction can lead to alterations in protein conformation and function, thereby affecting various cellular processes such as apoptosis and immune response .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of several benzisoselenazol derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds significantly reduced bacterial load and pro-inflammatory cytokine levels in infected models. The study concluded that benzisoselenazoles could serve as potential therapeutic agents for treating multidrug-resistant infections .

Antiviral Mechanism Exploration

Another investigation focused on the antiviral mechanisms of ebselen (a related compound) which shares structural similarities with 1,2-benzisoselenazol-3(2H)-one. The study revealed that ebselen inhibits HIV-1 capsid dimerization by covalently binding to cysteine residues within the capsid protein. This suggests a potential pathway through which benzisoselenazoles could exert antiviral effects by disrupting critical viral protein interactions .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1,2-benzoselenazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2Se/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNLROFKXBUCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231312 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81743-91-1 | |

| Record name | 2-(4-Methoxyphenyl)-1,2-benzisoselenazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81743-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.